molecular formula C12H15ClN2O3 B14616641 N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 60568-31-2

N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B14616641
CAS No.: 60568-31-2
M. Wt: 270.71 g/mol
InChI Key: FIIUBXBRVZAEKN-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid, followed by the introduction of an amino group through a series of steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide include:

  • N-(2-Amino-2-oxoethyl)-2-phenoxy-2-methylpropanamide
  • N-(2-Amino-2-oxoethyl)-2-(4-bromophenoxy)-2-methylpropanamide

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60568-31-2

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,11(17)15-7-10(14)16)18-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

FIIUBXBRVZAEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC(=O)N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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